N-[4-(butan-2-ylsulfamoyl)phenyl]-2-phenoxypropanamide
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Overview
Description
N-[4-(butan-2-ylsulfamoyl)phenyl]-2-phenoxypropanamide is a synthetic organic compound with potential applications in various scientific fields. It is characterized by its unique chemical structure, which includes a sulfamoyl group, a phenyl ring, and a phenoxypropanamide moiety. This compound is of interest due to its potential biological activities and its role in chemical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(butan-2-ylsulfamoyl)phenyl]-2-phenoxypropanamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Sulfamoyl Intermediate: The initial step involves the reaction of 4-aminobenzenesulfonamide with butan-2-yl chloride under basic conditions to form the sulfamoyl intermediate.
Coupling with Phenoxypropanamide: The sulfamoyl intermediate is then coupled with 2-phenoxypropanoyl chloride in the presence of a base such as triethylamine to yield the final product, this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-[4-(butan-2-ylsulfamoyl)phenyl]-2-phenoxypropanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the phenyl ring or the amide group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acid derivatives, while reduction may produce amine derivatives.
Scientific Research Applications
N-[4-(butan-2-ylsulfamoyl)phenyl]-2-phenoxypropanamide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antibacterial and antifungal properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of bacterial infections.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[4-(butan-2-ylsulfamoyl)phenyl]-2-phenoxypropanamide involves its interaction with specific molecular targets. The compound may inhibit bacterial enzymes or disrupt cell membrane integrity, leading to antibacterial effects. The exact molecular pathways and targets are still under investigation, but it is believed to involve the inhibition of key enzymes involved in bacterial cell wall synthesis.
Comparison with Similar Compounds
Similar Compounds
- N-[4-(butan-2-ylsulfamoyl)phenyl]acetamide
- 2-(benzylsulfonyl)-N-[4-(butan-2-ylsulfamoyl)phenyl]acetamide
- N-{4-[(4-bromophenyl)sulfonyl]benzoyl}-L-valine
Uniqueness
N-[4-(butan-2-ylsulfamoyl)phenyl]-2-phenoxypropanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced biological activity or different reactivity patterns, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C19H24N2O4S |
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Molecular Weight |
376.5 g/mol |
IUPAC Name |
N-[4-(butan-2-ylsulfamoyl)phenyl]-2-phenoxypropanamide |
InChI |
InChI=1S/C19H24N2O4S/c1-4-14(2)21-26(23,24)18-12-10-16(11-13-18)20-19(22)15(3)25-17-8-6-5-7-9-17/h5-15,21H,4H2,1-3H3,(H,20,22) |
InChI Key |
GZYOFQMPXNACII-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)NS(=O)(=O)C1=CC=C(C=C1)NC(=O)C(C)OC2=CC=CC=C2 |
Origin of Product |
United States |
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